5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
This compound is a small molecule that acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4, 6-dichloropyrimidine as a starting material . The antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, and H1975) was evaluated in vitro .Molecular Structure Analysis
The molecular structure, vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
The reaction mixture was heated under reflux for 2 h (TLC) . This compound belongs to the class of organic compounds known as indolines .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Antimicrobial Applications
One of the prominent applications of 1,2,4-triazole derivatives is in the development of antimicrobial agents. Studies have demonstrated the synthesis of novel triazole compounds exhibiting significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, some of which possessed good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similar research efforts aim to exploit the structural flexibility of triazole compounds to enhance their efficacy against pathogens, suggesting a promising avenue for developing new antimicrobial therapies.
Structural and Molecular Analysis
The detailed structural and molecular analysis of triazole derivatives provides essential insights into their chemical properties and potential interactions with biological targets. Qing-mei Wu et al. (2021) conducted a comprehensive study on the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT study, and activity evaluation of a triazoloquinazolinone derivative, demonstrating its favorable interaction with SHP2 protein and better inhibitory activity compared to a reference compound (Qing-mei Wu et al., 2021). Such studies are crucial for understanding the molecular basis of the compound's action and for designing derivatives with optimized biological activity.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, affecting their function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
Based on its structural similarity to other compounds, it may have potential antiproliferative, antiviral, or anti-inflammatory effects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets . .
Future Directions
Due to the global population boom, environmental pollution, and people’s irregular lifestyles, the incidence and death rate of cancer are increasing with each passing year . Therefore, the development of anticancer drugs with high specificity and low toxicity is the research hotspot and focus of researchers . This compound could be a promising lead for further studies .
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-9-20-17-23(21-9)16(25)15(26-17)14(22-6-4-11(24)5-7-22)10-2-3-12(18)13(19)8-10/h2-3,8,11,14,24-25H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKNCEJDYDSPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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